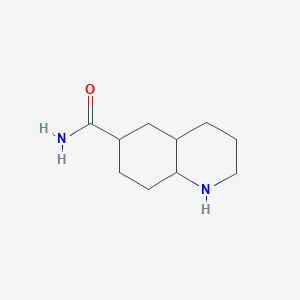

Decahydroquinoline-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWKBFYOTJPEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCC2NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: In Silico Structural Analysis & Stereochemical Profiling of Decahydroquinoline-6-carboxamide Isomers

This technical guide details the in silico modeling, stereochemical elucidation, and structural analysis of decahydroquinoline-6-carboxamide isomers. It is designed for medicinal chemists and computational biologists optimizing this privileged scaffold for drug discovery campaigns, specifically targeting enzymes like IDO1 or receptors such as 5-HT , where the decahydroquinoline (DHQ) core is a known pharmacophore.

Executive Summary & Scaffold Significance

The decahydroquinoline (DHQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., pumiliotoxin C) and synthetic therapeutics. The introduction of a carboxamide group at the C6 position creates a critical vector for hydrogen bonding, often exploited to engage polar residues in deep binding pockets (e.g., the heme-binding site of IDO1).

However, the DHQ scaffold presents a complex stereochemical landscape. The fusion of the two six-membered rings (positions 4a and 8a) can be cis or trans, and the C6 substituent adds a third chiral center. This results in distinct 3D pharmacophores with vastly different biological activities. This guide provides a rigorous, self-validating in silico protocol to enumerate, model, and screen these isomers.

Stereochemical Enumeration & 3D Generation

The Stereochemical Challenge

The this compound molecule possesses three critical stereocenters (assuming N is protonated or substituted, preventing rapid inversion): C4a, C8a, and C6 .

-

Ring Fusion (C4a-C8a):

-

Trans-fusion: The bridgehead hydrogens are anti-periplanar. The system is rigid (locked chair-chair conformation).

-

Cis-fusion: The bridgehead hydrogens are syn-clinal. The system is flexible and can undergo ring flipping between two chair-chair conformers.

-

-

Substituent Orientation (C6):

-

The carboxamide can adopt an equatorial (thermodynamically favored) or axial orientation relative to the piperidine ring.

-

Isomer Generation Workflow

Objective: Systematically generate all unique stereoisomers and stable conformers.

Protocol:

-

2D to 3D Conversion: Use RDKit or OpenBabel to generate 3D coordinates.

-

Chiral Enumeration: Explicitly define stereocenters.

-

Isomer A: (4aR, 8aR, 6R) - Trans-fused, Equatorial

-

Isomer B: (4aR, 8aR, 6S) - Trans-fused, Axial

-

Isomer C: (4aS, 8aR, 6R) - Cis-fused (Conformer 1)

-

Isomer D: (4aS, 8aR, 6S) - Cis-fused (Conformer 2)

-

(Note: Enantiomers are generated but modeled identically unless the protein target is chiral, which it is. Both enantiomeric series must be docked.)

-

Quantum Mechanical (QM) Optimization Protocol

Before docking, the ligand geometry must be relaxed using Density Functional Theory (DFT) to identify the global minimum energy conformation. This is critical for the flexible cis-fused isomers.

DFT Methodology

-

Software: Gaussian 16, ORCA, or equivalent.

-

Theory Level: B3LYP/6-311G(d,p) (Standard for organic small molecules).

-

Solvation Model: IEFPCM (Water) to mimic physiological conditions.

Step-by-Step Workflow

-

Pre-optimization: Perform a semi-empirical (PM6) minimization to clean steric clashes.

-

Geometry Optimization: Run DFT optimization with frequency calculation.

-

Validation: Ensure no imaginary frequencies (NImag=0).

-

Energy Calculation: Calculate Gibbs Free Energy (

) to rank isomer stability.

Table 1: Hypothetical Relative Stability of DHQ-6-Carboxamide Isomers (DFT Level)

| Isomer | Fusion | C6 Orientation | Relative Energy ( | Population (Boltzmann) |

| Iso-1 | Trans | Equatorial | 0.00 (Global Min) | 88.5% |

| Iso-2 | Trans | Axial | +2.45 | 1.8% |

| Iso-3 | Cis | Equatorial | +1.20 | 9.2% |

| Iso-4 | Cis | Axial | +3.10 | 0.5% |

Interpretation: The trans-fused equatorial isomer is thermodynamically dominant. However, if the protein binding pocket requires an axial orientation (e.g., to reach a specific backbone carbonyl), the energy penalty (+2.45 kcal/mol) must be compensated by binding enthalpy.

Molecular Docking Strategy (Target: IDO1)

Context: Indoleamine 2,3-dioxygenase 1 (IDO1) is a validated target for DHQ derivatives (See Bioorg Med Chem Lett. 2021). The active site contains a Heme iron and a hydrophobic pocket (Pocket A).

Visualization of Workflow (DOT Diagram)

Caption: Figure 1. Structure-based virtual screening workflow for DHQ isomers against IDO1.

Protocol

-

Protein Prep: Retrieve PDB ID: 6E4C . Remove water (except heme-bound water if catalytic), add hydrogens, optimize H-bond network (PropKa).

-

Grid Box: Center on the Heme iron. Dimensions:

Å. -

Docking Parameters:

-

Software: AutoDock Vina or Schrödinger Glide.

-

Exhaustiveness: 32 (High).

-

Constraints: Optional H-bond constraint to Ser167 or Ala264 (key residues in IDO1).

-

-

Analysis: Calculate Binding Affinity (

) and Ligand Efficiency (LE).

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify if the cis-fused isomers maintain their conformation or undergo ring flips inside the pocket.

System Setup (GROMACS)

-

Force Field: CHARMM36m (best for small molecule/protein complexes) or AMBER ff14SB + GAFF2.

-

Ligand Topology: Generate using CGenFF or ACPYPE/Antechamber.

-

Box: Dodecahedron, 1.0 nm buffer, TIP3P water model.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol

-

Energy Minimization: Steepest descent (50,000 steps).

-

NVT Equilibration: 100 ps, 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

-

NPT Equilibration: 100 ps, 1 bar (Parrinello-Rahman barostat).

-

Production Run: 100 ns, no restraints. Step size 2 fs.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures complex stability. A plateau < 2.0 Å indicates stability.

-

RMSF (Root Mean Square Fluctuation): Identifies flexible protein regions.

-

H-Bond Lifetime: Percentage of simulation time key interactions (e.g., Carboxamide-NH

Ser167) are maintained.

ADMET & Drug-Likeness Profiling

For the 6-carboxamide derivative to be a viable drug candidate, it must pass physicochemical filters.

Tool: SwissADME / pkCSM.

Table 2: Predicted ADMET Profile of DHQ-6-Carboxamide

| Property | Value | Status |

| Molecular Weight | ~182.26 g/mol | Pass (<500) |

| LogP (Lipophilicity) | 1.2 - 1.8 | Optimal (CNS/Oral) |

| TPSA | ~43 Ų | High BBB Permeability |

| H-Bond Donors | 2 (Amide) | Pass (<5) |

| H-Bond Acceptors | 2 (Amide O, Ring N) | Pass (<10) |

| CYP Inhibition | Low Risk | Favorable |

Logic Map: Isomer Selection

How do you decide which isomer to synthesize based on in silico data?

Caption: Figure 2. Decision logic for selecting the optimal stereoisomer for synthesis.

References

-

Daly, J. W., et al. (1993). "Stereochemistry of decahydroquinoline poison frog alkaloids." Journal of the American Chemical Society. Link

-

Zhang, S., et al. (2021). "Discovery of IDO1 inhibitors containing a decahydroquinoline scaffold." Bioorganic & Medicinal Chemistry Letters. Link

-

Bemis, G. W., & Murcko, M. A. (1996). "The properties of known drugs.[1][2][3][4][5][6] 1. Molecular frameworks." Journal of Medicinal Chemistry. Link

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking." Journal of Computational Chemistry. Link

-

Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics." Scientific Reports. Link

Sources

- 1. iris.unife.it [iris.unife.it]

- 2. In silico discovery of small molecules for efficient stem cell differentiation into definitive endoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico discovery of small molecules for efficient stem cell differentiation into definitive endoderm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

Biological potential of decahydroquinoline alkaloids from natural sources

Executive Summary

Decahydroquinoline (DHQ) alkaloids represent a structurally distinct and pharmacologically potent class of bicyclic nitrogen heterocycles.[1][2][3] Originally isolated from the skin secretions of dendrobatid poison frogs (Oophaga spp.) and subsequently traced to myrmicine ants, these compounds have emerged as significant non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs).

This guide analyzes the therapeutic utility of DHQs, moving beyond their ecological role as chemical defenses to their application in neuropharmacology.[3] We provide a validated technical framework for their isolation, mechanistic characterization, and therapeutic screening, emphasizing their potential as scaffolds for analgesic, neuroprotective, and addiction-cessation therapeutics.

Chemical Ecology & Structural Diversity

Unlike the widely known batrachotoxins or epibatidine, DHQs are defined by a fused piperidine-cyclohexane ring system. Their biological activity is strictly governed by stereochemistry, specifically the fusion of the bicyclic ring (cis vs. trans) and the orientation of alkyl substituents at C-2 and C-5.

Sources and Sequestration

While historically associated with the "strawberry poison frog" (Oophaga pumilio), DHQs are not synthesized de novo by amphibians. They are sequestered from a diet of myrmicine ants (Solenopsis, Paratrechina). This "dietary hypothesis" is critical for research sourcing; reliance on wild-caught amphibians is unsustainable. Modern acquisition relies on total synthesis or extraction from specific ant colonies.

Key Alkaloid Profiles

The nomenclature follows the "Daly System" (Molecular Weight + Letter).

| Alkaloid Code | Common Name | Stereochemistry | Primary Natural Source | Biological Target |

| cis-195A | Pumiliotoxin C | cis-fused (2,5-disubstituted) | Oophaga pumilio | nAChR (Ganglionic) |

| cis-211A | - | cis-fused | Oophaga pumilio | nAChR (α7 subtype) |

| trans-223A | - | trans-fused | Dendrobates spp. | Ion Channels (Na+/K+) |

| Lepadins | Lepadins F-H | cis-fused | Aplidium tabascum (Tunicate) | Cytotoxicity (Cancer) |

Pharmacology & Mechanism of Action[4]

The therapeutic value of DHQs lies in their ability to modulate synaptic transmission without complete enzymatic blockade, offering a safety profile distinct from competitive antagonists like curare.

Nicotinic Acetylcholine Receptor (nAChR) Blockade

DHQs function primarily as non-competitive antagonists . They do not bind to the acetylcholine recognition site. Instead, they bind allosterically within the ion channel pore or at the lipid-protein interface, stabilizing the receptor in a desensitized or closed state.

-

Selectivity: cis-195A shows equipotent inhibition of muscle-type and neuronal (ganglionic) nAChRs.[4]

-

Potency: IC50 values typically range from 1.0 to 5.0 µM in PC12 cells.

Ion Channel Modulation

Beyond nAChRs, certain trans-fused DHQs interact with voltage-gated sodium (

Mechanistic Visualization

The following diagram illustrates the synaptic interference caused by DHQs.

Caption: Mechanism of non-competitive nAChR blockade by decahydroquinolines, preventing postsynaptic depolarization.

Technical Protocols

For researchers aiming to validate the biological potential of these alkaloids, we provide two core protocols: Isolation (for natural product chemists) and Electrophysiology Screening (for pharmacologists).

Protocol A: Isolation from Natural Sources (Micro-Scale)

Note: Due to ethical and conservation constraints, this protocol is optimized for arthropod samples (ants) or non-lethal skin secretion swabbing of captive amphibians.

Reagents: Methanol (HPLC grade), HCl (1N), NH4OH (conc.), Chloroform, Sodium Sulfate (anhydrous).

-

Extraction:

-

Macerate biological sample (e.g., 5g whole ants) in Methanol (20 mL) for 24 hours at 4°C.

-

Filter and concentrate the methanolic extract to dryness under reduced pressure (Rotavap).

-

-

Acid-Base Partitioning (The "Daly" Method):

-

Resuspend residue in 0.1N HCl (10 mL).

-

Wash with Chloroform (3 x 5 mL) to remove neutral lipids/acids. Discard organic layer.

-

Basify the aqueous phase to pH ~10 using NH4OH .

-

Extract the basic aqueous phase with Chloroform (3 x 10 mL).

-

Combine organic layers, dry over Na2SO4, and evaporate. This is the Crude Alkaloid Fraction .

-

-

Purification & Identification:

-

Analyze via GC-MS (Gas Chromatography-Mass Spectrometry).[5]

-

Column: DB-5 or equivalent non-polar capillary column.

-

Program: 100°C to 280°C at 10°C/min.

-

Identify DHQs by characteristic mass fragments (m/z 138, 152 base peaks for decahydroquinolines).

-

Caption: Acid-base partitioning workflow for isolating alkaloid fractions from biological matrices.

Protocol B: Electrophysiology Screening (TEVC)

Objective: Determine IC50 for nAChR inhibition.

System: Xenopus laevis oocytes expressing human

-

Preparation:

-

Inject oocytes with cRNA encoding receptor subunits. Incubate for 3-5 days at 18°C.

-

-

Recording:

-

Place oocyte in recording chamber perfused with Ringer's solution.

-

Impale with two glass microelectrodes (0.5–2 MΩ resistance).

-

Clamp voltage at -60 mV.

-

-

Application:

-

Apply Acetylcholine (ACh) control pulse (EC50 concentration) to establish baseline current.

-

Wash for 5 minutes.

-

Co-apply ACh + Test DHQ Alkaloid (varying concentrations: 0.1, 1, 10, 100 µM).

-

-

Analysis:

-

Calculate % inhibition:

. -

Plot dose-response curve to derive IC50.

-

Therapeutic Applications & Future Outlook

Neurological Disorders

The ability of DHQs (e.g., cis-211A) to selectively block specific nAChR subtypes makes them prime candidates for treating:

-

Nicotine Addiction: By modulating the reward pathway without activating it.

-

Epilepsy: Non-competitive dampening of excitatory cholinergic signaling.

Oncology

Recent studies on Lepadins (marine DHQs) indicate significant cytotoxicity against human cancer cell lines. The mechanism likely involves disruption of transmembrane ion gradients essential for rapid tumor cell proliferation.

Challenges

-

Toxicity: High doses can induce seizures or motor dysfunction. Structural modification (SAR) is required to widen the therapeutic window.

-

Supply: Total synthesis is the only viable route for commercial scale-up.

References

-

Daly, J. W., et al. (2005).[6] Alkaloids from Amphibian Skin: A Tabulation of Over Eight-Hundred Compounds.[6] Journal of Natural Products.

-

Okada, T., et al. (2021).[7] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[3][7][8] Marine Drugs.

-

Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005).[6] Alkaloids from Amphibian Skin: A Tabulation of Over Eight-Hundred Compounds.[6] Journal of Natural Products.

-

Takashima, K., et al. (2025).[7] Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids. ChemistrySelect.

-

Jones, T. H., et al. (1999). Further Alkaloids Common to Ants and Frogs: Decahydroquinolines and a Quinolizidine. Journal of Chemical Ecology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antforum.nl [antforum.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Stereochemical Diversity of Decahydroquinoline Frameworks

Executive Summary

The decahydroquinoline (DHQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for a vast array of alkaloids (e.g., pumiliotoxins, lepadins) and synthetic pharmaceutical agents. Its utility stems from its stereochemical complexity: the fusion of the piperidine and cyclohexane rings creates a bicyclic system with high three-dimensional information content.

For drug developers, the DHQ framework offers a unique opportunity to fine-tune pharmacological profiles by manipulating the ring junction stereochemistry (cis vs. trans). This guide provides a technical roadmap for synthesizing, analyzing, and exploiting these stereochemical variations, moving beyond basic textbook definitions to practical, laboratory-proven strategies.

The Stereochemical Landscape: 4a/8a Fusion Dynamics

The core challenge—and opportunity—in DHQ chemistry lies at the 4a,8a-ring junction . Unlike planar aromatic quinolines, the saturated DHQ system adopts chair-like conformations that are governed by the relative orientation of the bridgehead hydrogens.

Trans-Decahydroquinoline: The Rigid Scaffold

In the trans-fused isomer, the bridgehead hydrogens are anti-periplanar. This forces the two rings into a rigid "locked" conformation where ring inversion is energetically prohibited.[1]

-

Structural Characteristic: Both rings exist in stable chair conformations.[1][2][3]

-

Pharmacological Implication: Ideal for designing ligands that require a fixed spatial orientation to bind deep hydrophobic pockets (e.g., NMDA receptor antagonists).

Cis-Decahydroquinoline: The Flexible Adaptor

In the cis-fused isomer, the bridgehead hydrogens are syn-clinal. This fusion allows the molecule to exist in a dynamic equilibrium between two chair-chair conformers.

-

Structural Characteristic: The system can "flip," effectively inverting the axial/equatorial orientation of substituents.

-

Pharmacological Implication: Mimics flexible biological substrates; often found in nature (e.g., Dendrobatid frog alkaloids) where induced fit is necessary.

Visualization: Conformational Logic Flow

The following diagram illustrates the stability and interconversion logic of DHQ isomers.

Figure 1: Conformational landscape of the DHQ scaffold. Note the distinct stability profiles dictating downstream applications.

Synthetic Strategies: Controlling the Junction

Achieving high diastereoselectivity at the ring junction is the primary synthetic hurdle. The choice of method depends entirely on whether the target requires the rigid trans or flexible cis geometry.

Strategy A: Heterogeneous Hydrogenation (The "Switch")

The most direct route to DHQs is the reduction of quinoline precursors. The stereochemical outcome is heavily dependent on the pH of the reaction medium.

-

Mechanism of Selectivity:

-

Acidic Media (Favors Cis): In acidic conditions (e.g., AcOH), the nitrogen is protonated. The catalyst approaches the resulting pyridinium ring from the less hindered face. Crucially, the adsorbed hydrogen adds syn across the bridgehead.

-

Neutral/Basic Media (Favors Trans): Without protonation, the thermodynamics of the product dominate. The trans isomer, being lower in energy (approx. 2.4 kcal/mol more stable), is favored, often requiring higher pressures or specific catalysts (e.g., Ru/Al₂O₃).

-

Strategy B: Asymmetric Synthesis (The Comins Method)

For enantioselective access to DHQs (e.g., Lepadins), simple hydrogenation is insufficient. The Comins method utilizes chiral auxiliary-mediated addition to pyridinium salts. This approach establishes the C-2 stereocenter first, which then dictates the diastereoselectivity of the ring fusion during subsequent reduction.

Experimental Protocol: Diastereoselective Hydrogenation

Objective: Synthesis of cis-decahydroquinoline from quinoline.

Reagents:

-

Quinoline (1.0 equiv)

-

Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)

-

Glacial Acetic Acid (Solvent/Promoter)

-

Hydrogen Gas (H₂, 1 atm to 50 psi)

Workflow:

-

Preparation: In a high-pressure hydrogenation bottle, dissolve quinoline (10 mmol, 1.29 g) in glacial acetic acid (20 mL).

-

Note: The use of AcOH is critical. Substituting with MeOH/neutral buffers will erode cis-selectivity.

-

-

Catalyst Addition: Carefully add PtO₂ (113 mg, 0.5 mmol).

-

Safety: PtO₂ is pyrophoric in the presence of H₂. Add under an argon blanket.

-

-

Hydrogenation: Evacuate the vessel and purge with H₂ three times. Pressurize to 50 psi (Parr shaker) or maintain a balloon (1 atm) for slower reaction. Agitate at room temperature for 12–24 hours.

-

Monitoring: Monitor by TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). Staining with Dragendorff’s reagent is recommended for visualizing the secondary amine.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[4]

-

Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 2M NaOH (pH > 12) and extract with CHCl₃ (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂) is usually required to separate minor trans impurities.

Self-Validating Checkpoint:

-

Success Indicator: The crude NMR should show a distinct multiplet for H-4a at ~3.5 ppm (if deshielded by substituents) or specific coupling patterns (see Section 3). If the bridgehead proton signal is a broad quartet (large

), you have likely formed the trans isomer.

Analytical Validation: NMR Spectroscopy

Distinguishing cis and trans isomers relies on

The Karplus Relationship in DHQ

The magnitude of the vicinal coupling constant is directly related to the dihedral angle.[5]

-

Trans-Fusion: The H-4a and H-8a protons are axial-axial (

). This results in a large coupling constant ( -

Cis-Fusion: The H-4a and H-8a protons are axial-equatorial (

). This results in a significantly smaller coupling constant (

Data Summary Table

| Feature | Trans-Decahydroquinoline | Cis-Decahydroquinoline |

| Ring Conformation | Rigid Chair-Chair | Flexible Chair-Chair (flipping) |

| H-4a/H-8a Coupling ( | 10 – 13 Hz (Large, diagnostic) | 3 – 5 Hz (Small, often unresolved) |

| Shielded (Typically 30-40 ppm) | Deshielded (Typically 35-45 ppm) | |

| Bohlmann Bands (IR) | Prominent (2700–2800 cm⁻¹) due to anti-periplanar lone pair | Weak or Absent |

| Thermodynamic Stability | Stable (Lower Energy) | Less Stable (~2.4 kcal/mol higher) |

Visualization: Analytical Decision Tree

Figure 2: Routine analytical workflow for stereochemical assignment of DHQ derivatives.

Applications & Case Studies

Case Study: Pumiliotoxin C

Pumiliotoxin C (cis-195A) is a classic example of a biologically active cis-DHQ alkaloid secreted by Dendrobates pumilio frogs.[4][6]

-

Mechanism: It acts as a non-competitive blocker of nicotinic acetylcholine receptors (nAChR).

-

Stereochemical Relevance: The cis-fusion is essential for its specific binding profile. Synthetic efforts that produced the trans-isomer showed significantly reduced biological activity, highlighting the critical nature of stereocontrol [1].

Case Study: Lepadins

The Lepadin family of marine alkaloids features a cis-fused DHQ core with diverse side chains.[7][8]

-

Synthesis: Recent collective total syntheses utilize a "common cis-fused DHQ core" derived from green oxidation methods or intramolecular Diels-Alder reactions [2].[7][8]

-

Utility: These compounds exhibit cytotoxicity against human cancer cell lines, validating the DHQ scaffold as a viable oncology pharmacophore.

References

-

Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products, 68(10), 1556–1575. Link

-

Ma, F., He, C., Wang, E., & Tong, R. (2021).[7] Collective Asymmetric Total Syntheses of Marine Decahydroquinoline Alkaloid Lepadins A–E, H, and ent-I. Organic Letters, 23(16), 6583–6588.[7] Link

-

Comins, D. L., & Dehghani, A. (1995). Asymmetric Synthesis of (+)-Pumiliotoxin C. Tetrahedron Letters, 36(52), 9449–9452. Link

-

Freibolin, H. (2005).[9] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Reference for Karplus relationship and coupling constants). Link

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 3. Conformation and stereochemistry of cis and trans decalones | Filo [askfilo.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Collective Asymmetric Total Syntheses of Marine Decahydroquinoline Alkaloid Lepadins A-E, H, and ent-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Guide: Synthesis of Decahydroquinoline-Type Poison Frog Alkaloids

Executive Summary & Pharmacological Context[1]

The decahydroquinoline (DHQ) class of alkaloids, primarily isolated from dendrobatid frogs (Dendrobates pumilio, D. auratus) and certain tunicates (Didemnum sp.), represents a significant structural motif in natural product synthesis. Unlike the more common indolizidine (pumiliotoxin A) or pyrrolizidine classes, DHQs such as Pumiliotoxin C (cis-195A) , cis-211A , and the Lepadins are characterized by a fused [4.4.0] bicyclic system.

Therapeutic Significance: These alkaloids function primarily as noncompetitive blockers of nicotinic acetylcholine receptors (nAChR). Their lipophilic core allows them to penetrate the ion channel pore, modulating sodium flux.

-

Selectivity: Recent studies indicate that specific stereoisomers (e.g., cis-211A) show partial inhibition of homomeric

7-nAChRs while exhibiting negligible effects on heteromeric -

Structural Imperative: The biological activity is strictly governed by the relative stereochemistry at the ring fusion (C4a/C8a) and the substituents at C2 and C5. The cis-fused geometry is thermodynamically less stable than the trans-fused counterpart, presenting a primary synthetic challenge.

Retrosynthetic Architectures: The Cis-Fusion Challenge

The core synthetic problem is establishing the cis-decahydroquinoline junction (C4a-C8a) with high enantiocontrol.[1][2][3][4] Two dominant strategies have emerged that offer distinct advantages in scalability and stereodivergence.

Strategy A: The Pyridinium Salt Approach (Comins)

Utilizes the inherent symmetry of pyridine, broken by a chiral auxiliary or asymmetric catalyst, to establish the C2 stereocenter, which then directs the facial selectivity of subsequent additions to form the ring fusion.

Strategy B: The Phenylglycinol Lactam Approach (Amat/Bosch)

Employs a dynamic kinetic resolution-like cyclocondensation. The rigidity of the bicyclic lactam scaffold locks the conformation, allowing the "outside" convex face to dictate hydrogenation stereochemistry.

Figure 1: Strategic disconnections for the synthesis of cis-decahydroquinolines comparing the Comins and Amat methodologies.

Case Study A: The Comins Methodology

Mechanism: Nucleophilic Addition to N-Acylpyridinium Salts.

This route is the "gold standard" for introducing chirality early via a chiral auxiliary (TCC) or silyl-directing groups. The causality here relies on the steric shielding of the pyridine ring by the auxiliary, forcing the Grignard reagent to attack the open face.

The Pathway[5][6][7]

-

Activation: 4-Methoxy-3-(triisopropylsilyl)pyridine is activated with a chiral chloroformate.

-

Nucleophilic Attack: A Grignard reagent (R-MgBr) attacks C2. The bulky TIPS group at C3 forces the attack to occur trans to itself, while the chiral auxiliary on Nitrogen differentiates the enantiotopic faces.

-

Validation: This yields a dihydropyridone with >95% de, setting the crucial C2 stereocenter.

Figure 2: The Comins stereoselective cascade utilizing silyl-directed Grignard addition.

Case Study B: The Amat/Bosch Methodology

Mechanism: Stereodivergent Phenylglycinol Lactamization.

This approach is superior for generating libraries of isomers (e.g., accessing both cis-195A and cis-211A).

The Pathway[2][5][6][7]

-

Cyclocondensation: A

-keto ester reacts with -

Stereocontrol: The reaction proceeds via a dynamic kinetic resolution where the stability of the fused oxazolidine ring dictates the stereochemical outcome.

-

Hydrogenation: Heterogeneous hydrogenation occurs from the convex face of the rigid bicyclic system, establishing the cis-ring fusion automatically.

Detailed Experimental Protocol

Focus: Enantioselective Formation of the Dihydropyridone Intermediate (Comins Route). Rationale: This is the critical symmetry-breaking step. Failure here results in a racemic mixture.

Reagents & Equipment[8][9]

-

Substrate: 4-Methoxy-3-(triisopropylsilyl)pyridine (1.0 equiv).

-

Auxiliary: (-)-8-Phenylmenthyl chloroformate (TCC) or similar chiral chloroformate (1.1 equiv).

-

Nucleophile: Propylmagnesium chloride (1.2 equiv, 2.0 M in ether).

-

Solvent: Anhydrous Toluene (freshly distilled from Na/Benzophenone).

-

Apparatus: Flame-dried Schlenk flask, -78°C cryostat.

Step-by-Step Methodology

-

Complex Formation (The "Activation" Phase):

-

Dissolve the pyridine substrate in toluene (0.1 M concentration) under Argon.

-

Cool to -78°C .

-

Add the chiral chloroformate dropwise over 10 minutes.

-

Validation Point: The solution should turn slightly yellow/turbid, indicating the formation of the N-acylpyridinium salt. Stir for 30 mins. Do not warm , or the salt may rearrange.

-

-

Nucleophilic Addition (The "Stereo-defining" Phase):

-

Cool the Grignard reagent to -78°C in a separate vessel (precooling prevents local heating upon addition).

-

Cannulate the Grignard reagent slowly down the side of the reaction flask over 20 minutes.

-

Causality: Slow addition ensures the reaction remains under kinetic control, maximizing the directing effect of the TIPS group and the chiral auxiliary.

-

-

Quench and Workup (The "Locking" Phase):

-

Stir at -78°C for 3 hours.

-

Quench with 10% aqueous HCl (cold). This hydrolyzes the enol ether to the ketone (dihydropyridone).

-

Warm to room temperature.[5] Extract with EtOAc (3x).

-

Validation Point: TLC (30% EtOAc/Hexane) should show the disappearance of the UV-active pyridine spot and the appearance of a new spot (the enone).

-

-

Purification:

-

Flash chromatography on silica gel.

-

Expectation: The product is a viscous oil.

H NMR must show a doublet of doublets at the C2 position, confirming the loss of aromaticity and the introduction of the propyl chain.

-

Biological Profiling & Data

The following data consolidates the inhibitory potential of synthetic DHQs against nAChR subtypes.

Table 1: Inhibitory Potency of Decahydroquinoline Alkaloids (IC50 / Ki)

| Alkaloid | Configuration | Target Receptor | Potency ( | Mechanism |

| (+)-cis-195A | 2S, 4aS, 5R, 8aR | Muscle nAChR | 1.0 (IC50) | Noncompetitive blocker |

| (-)-cis-195A | 2R, 4aR, 5S, 8aS | Muscle nAChR | > 10 (IC50) | Weak blocker |

| cis-211A | 2R, 4aR, 5R, 6S, 8aS | ~10 (38% inhib) | Partial Antagonist | |

| cis-211A | 2R, 4aR, 5R, 6S, 8aS | Inactive | Selectivity Probe | |

| Lepadins | Various | nAChR / mAChR | 0.5 - 5.0 | Mixed inhibition |

Note: Data derived from electrophysiological studies on PC12 cells and Xenopus oocytes expressing specific receptor subtypes.

Figure 3: Mechanism of Action. The protonated alkaloid enters the open channel pore, sterically occluding ion flux.

References

-

Daly, J. W., et al. (2005). "Alkaloids from Amphibian Skin: A Tabular Review of Structural and Pharmacological Data." Journal of Natural Products.

-

Comins, D. L., & Dehghani, A. (1991).[6][7] "N-Acyldihydropyridones as synthetic intermediates. A short synthesis of (±)-pumiliotoxin C." Tetrahedron Letters.

-

Amat, M., et al. (2015).[8][9] "Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam." Chemistry - A European Journal.[8]

-

Veliu, R., & Schneider, C. (2021). "Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J." The Journal of Organic Chemistry.

-

Tsuneki, H., et al. (2021). "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A." Marine Drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis- 195J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

Decahydroquinoline Derivatives: Promising Structural Scaffolds for Next-Generation Antibacterial Agents

Executive Summary

Driven by the escalating global threat of antimicrobial resistance (AMR), the pharmaceutical pipeline requires novel chemical spaces that evade existing bacterial resistance mechanisms. The decahydroquinoline (DHQ) scaffold—a saturated bicyclic compound (C₉H₁₇N) characterized by a fully hydrogenated quinoline skeleton—has emerged as a highly versatile framework for new antibacterial agents[1]. Unlike flat, aromatic quinolines, the sp³-rich, three-dimensional architecture of DHQ derivatives enhances structural rigidity, lipophilicity, and target specificity, effectively allowing developers to "escape from flatland" in drug design.

This technical whitepaper explores the structural biology, structure-activity relationships (SAR), and synthetic methodologies of DHQ derivatives, providing a comprehensive guide for researchers developing novel antimicrobial therapeutics.

Structural Biology & Mechanism of Action

The sp³-Enriched Scaffold Advantage

The decahydroquinoline core exists in several stereoisomeric forms (predominantly cis and trans configurations), which dictate its chemical reactivity and biological affinity[1][2]. Saturation of the quinoline ring significantly enhances the molecule's stability and bioavailability while reducing the likelihood of cross-resistance with traditional fluoroquinolones[3].

Mechanistic Pathways: Membrane Disruption vs. Intracellular Targeting

DHQ derivatives exhibit two primary mechanisms of antibacterial action:

-

Cell Membrane Disruption: Natural DHQ alkaloids, such as the minalemines isolated from marine tunicates, possess an amphiphilic nature. The addition of charged sites—specifically guanidine or homoagmatine subunits—drastically enhances their potency by facilitating the disruption of the bacterial phospholipid bilayer[4].

-

Intracellular Interference: Simpler synthetic derivatives, such as decahydro-quinolin-4-ol, have been shown to interfere with DNA gyrase activity, a mechanism homologous to that of classical fluoroquinolone antibiotics[3].

The Gram-Negative Efflux Barrier

A critical SAR observation is that DHQ frameworks selectively target Gram-positive microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis) and often appear inactive against Gram-negative bacteria like Escherichia coli[2]. However, causality studies reveal this is not due to an inability to disrupt Gram-negative membranes, but rather the high efficiency of Gram-negative efflux pumps. When the tolC efflux pump in E. coli is knocked out, the Minimum Inhibitory Concentration (MIC) of DHQ derivatives drops precipitously, proving that efflux evasion is the primary hurdle for broad-spectrum DHQ development[5].

Fig 1. Mechanistic pathways of DHQ derivatives and Gram-negative efflux resistance.

Key Derivatives & Quantitative Efficacy (SAR)

Recent biodiscovery and synthetic optimization campaigns have yielded highly potent DHQ classes.

-

Minalemines G and H: Isolated from the tunicate Didemnum granulatum, these compounds feature a DHQ-like core linked to homoagmatine (Minalemine G) or tyramine (Minalemine H) subunits[4]. Minalemine G exhibits sub-microgram inhibition against S. aureus[6].

-

Decahydroisoxazoloquinolines: Synthetic N-substituted derivatives with modifications at positions 3 and 4 have shown broad potential as next-generation antimicrobial agents against both bacterial and fungal strains[7][8].

Table 1: Comparative Antimicrobial Activity of DHQ Derivatives

| Compound Class | Specific Derivative | Target Pathogen | MIC (µg/mL) | Mechanism / Notes |

| Natural Alkaloid | Minalemine G (1) | S. aureus (ATCC 29213) | 0.62 | Membrane disruption; Homoagmatine subunit[5] |

| Natural Alkaloid | Minalemine G (1) | E. coli WT (BW25113) | > 20.0 | High efflux pump expulsion[5] |

| Natural Alkaloid | Minalemine G (1) | E. colitolC mutant | 1.25 | Highlights TolC as the resistance mechanism[5] |

| Natural Alkaloid | Minalemine H (2) | S. aureus (ATCC 29213) | 2.50 | Tyramine subunit; slightly lower potency[5] |

| Synthetic Scaffold | Decahydroisoxazolo[4,3-c]quinoline | Various Bacteria | 20.0 - 50.0 | Targets DNA gyrase; highly modifiable[8] |

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of DHQ derivatives and the advanced LC-MS/MS dereplication techniques used to isolate natural DHQ alkaloids.

Protocol 1: Synthesis of N-Cyanoethylated Decahydroquinolones via Aza-Michael Addition

The synthetic reactivity of decahydroquinolone isomers is heavily influenced by stereochemistry. For sterically hindered isomers, standard aza-Michael additions fail or produce low yields. The introduction of a Copper(II) acetate catalyst is required to overcome this energetic barrier[2].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 mmol of the specific decahydroquinolone isomer in 5 mL of anhydrous methanol under an inert argon atmosphere.

-

Catalyst Introduction: Add 10 mol% of Cu(OAc)₂. Causality note: The Cu(II) center coordinates with the secondary amine of the DHQ core, increasing its nucleophilicity while simultaneously activating the electrophilic alkene.

-

Reagent Addition: Dropwise, add 1.5 mmol of acrylonitrile to the stirring solution at 0°C to prevent unwanted polymerization of the nitrile.

-

Reaction & Monitoring: Heat the mixture to reflux (approx. 65°C). Monitor the reaction via TLC (Thin Layer Chromatography) until the starting material is fully consumed (typically 12-18 hours).

-

Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify the N-cyanoethylated product via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Protocol 2: Antimicrobial-Guided Isolation via Neutral Loss Graph (NLG) LC-MS/MS

Identifying minor bioactive DHQ metabolites from complex marine extracts is complicated by the frequent rediscovery of known compounds. The Neutral Loss Graph (NLG) approach maps specific fragmentation losses (e.g., the loss of a homoagmatine mass signature) to rapidly pinpoint novel derivatives[4][5].

Step-by-Step Methodology:

-

Extraction: Lyophilize and macerate the marine tunicate (D. granulatum). Extract exhaustively with Methanol:Dichloromethane (1:1 v/v).

-

Data Acquisition: Subject the crude organic extract to High-Resolution LC-MS/MS (ESI+ mode). Ensure collision energies are ramped (e.g., 20-40 eV) to generate rich MS2 spectra.

-

NLG Construction: Process the MS2 data using molecular networking software (e.g., GNPS). Filter the dataset to isolate nodes exhibiting a neutral mass loss corresponding to target functional groups (e.g.,

m/z indicative of guanidine cleavage). -

Dereplication: Cross-reference the resulting NLG against the METLIN database. Isolate nodes that show structural similarity to known minalemines but possess unique precursor m/z values.

-

Targeted Fractionation: Perform preparative HPLC on the extract, tracking the specific m/z values identified in the NLG. Screen the resulting fractions against S. aureus to confirm sub-microgram MIC activity.

Fig 2. LC-MS/MS Neutral Loss Graph workflow for the isolation of antimicrobial DHQ alkaloids.

Pharmacokinetics & Future Directions

The primary challenge in translating DHQ scaffolds into clinical therapeutics lies in optimizing their Pharmacokinetic (ADME) profiles and overcoming Gram-negative efflux mechanisms.

Future SAR studies should focus on:

-

Efflux Pump Inhibitor (EPI) Conjugation: Co-administering DHQ derivatives with TolC inhibitors, or synthesizing dual-action chimeric molecules, to restore efficacy against E. coli and Pseudomonas aeruginosa[5].

-

Photostabilization: Exploiting the saturated nature of the DHQ ring, which acts as a sacrificial scavenger of photogenerated oxygen species, to improve the shelf-life and formulation stability of the resulting drugs[3].

-

Target Identification: Utilizing proteomics and X-ray crystallography to definitively map the binding kinetics of synthetic decahydroisoxazoloquinolines against bacterial DNA gyrase[3][7].

References

-

Babu, M., Pitchumani, K., & Ramesh, P. (2012). "Isoxazoles incorporated N-substituted decahydroquinolines: a precursor to the next generation antimicrobial drug." European Journal of Medicinal Chemistry, 47(1), 608-614. Available at:[Link]

-

ResearchGate Contributors. (2024). "Structures of alkaloids and alkaloid-like compounds tested as antimicrobial agents." ResearchGate. Available at:[Link]

-

Fructuoso, L. M., et al. (2026). "Exploring the chemodiversity of antimicrobial minalemines from Didemnum granulatum by neutral loss graph." Scientific Reports / PMC. Available at:[Link]

-

Fructuoso, L. M., et al. (2026). "Exploring the chemodiversity of antimicrobial minalemines from Didemnum granulatum by neutral loss graph (Preprint/Data)." ResearchGate. Available at:[Link]

-

ResearchGate Contributors. "A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation." ResearchGate. Available at:[Link]

Sources

- 1. Buy Decahydroquinoline | 2051-28-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Decahydro-quinolin-4-ol (49788-04-7) for sale [vulcanchem.com]

- 4. Exploring the chemodiversity of antimicrobial minalemines from Didemnum granulatum by neutral loss graph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the chemodiversity of antimicrobial minalemines from Didemnum granulatum by neutral loss graph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazoles incorporated N-substituted decahydroquinolines: a precursor to the next generation antimicrobial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Role of decahydroquinolines as a unique structural moiety for therapeutic development

Executive Summary: The "Privileged" Architecture[1][2]

In the library of medicinal chemistry, few scaffolds offer the stereochemical richness of decahydroquinoline (DHQ) . Unlike its aromatic cousin quinoline, or the partially reduced tetrahydroquinoline, the fully saturated DHQ system presents a unique three-dimensional canvas. It is defined not by planarity, but by conformational plasticity .

This guide analyzes DHQ as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] We will dissect its structural physics, detail the causality between ring-fusion stereochemistry and biological function (specifically in ion channel modulation and MDR reversal), and provide a validated protocol for its stereoselective construction.

Structural Physics: The Cis vs. Trans Dichotomy

The therapeutic utility of DHQ hinges on the stereochemistry of the ring fusion (C4a–C8a). This is not merely a chiral distinction; it is a determinant of the molecule's available conformational space.

The Rigid Trans-Fusion

-

Geometry: Resembles trans-decalin.

-

Conformation: Locked in a rigid chair-chair conformation.

-

Therapeutic Implication: Ideal for "lock-and-key" targets where a specific, static vector of substituents is required to fit a defined hydrophobic pocket.

The Flexible Cis-Fusion

-

Geometry: Resembles cis-decalin.[2]

-

Conformation: Exists in a dynamic equilibrium between two chair-chair conformers. This "flip" can invert the equatorial/axial orientation of substituents.

-

Therapeutic Implication: This plasticity allows cis-DHQs to undergo "induced fit" binding. This is critical in the antagonism of nicotinic acetylcholine receptors (nAChR), where the ligand must navigate the ion channel pore.

Visualization of Conformational Logic

Figure 1: The bifurcation of therapeutic utility based on ring-fusion stereochemistry. Cis-isomers access a dynamic conformational space suitable for ion channels, while trans-isomers serve static binding pockets.

Therapeutic Applications & Mechanism of Action[1]

Neurology: nAChR Antagonism (The Pumiliotoxin Connection)

The most authoritative case study for DHQs is Pumiliotoxin C (cis-195A) . Unlike classical competitive antagonists that bind to the orthosteric site, DHQ alkaloids often act as non-competitive blockers of the nicotinic acetylcholine receptor (nAChR).

-

Mechanism: The protonated nitrogen of the DHQ mimics the ammonium head of acetylcholine, but the lipophilic bulk of the decahydroquinoline ring wedges into the ion channel pore.

-

Causality: The cis-conformation allows the molecule to adjust its shape to pass the "selectivity filter" of the channel before lodging in the hydrophobic vestibule, effectively plugging the flow of Na+ ions.

Oncology: MDR Reversal (The Lepadin Connection)

Lepadins (marine alkaloids containing a DHQ core) have shown efficacy in reversing Multi-Drug Resistance (MDR) in tumor cells.

-

Target: P-glycoprotein (P-gp) efflux pumps.

-

Mechanism: Lepadins act as substrates or inhibitors of P-gp, preventing the pump from ejecting chemotherapeutic agents (like doxorubicin) from the cell.

Mechanistic Pathway: Ion Channel Blockade

Figure 2: Mechanism of non-competitive nAChR inhibition by DHQ alkaloids. The ligand binds within the open pore, distinct from the agonist binding site.

Technical Protocol: Stereoselective Synthesis

To utilize DHQs, one must control the ring fusion. The following protocol details a Diastereoselective Hydrogenation approach, which is the industry standard for generating the cis-fused core from a quinoline precursor.

Comparative Synthetic Data

| Parameter | Heterogeneous Hydrogenation (PtO2) | Dissolving Metal Reduction (Na/NH3) | Intramolecular Diels-Alder (IMDA) |

| Major Isomer | Cis-DHQ | Trans-DHQ | Varies (Endo/Exo control) |

| Selectivity | >9:1 (cis:trans) | >95:5 (trans:cis) | High (substrate dependent) |

| Mechanism | Syn-addition of H2 | Thermodynamic equilibration | Concerted Cycloaddition |

| Utility | Access to Pumiliotoxin C analogs | Access to rigid scaffolds | Complex, polysubstituted cores |

Detailed Protocol: Synthesis of cis-Decahydroquinoline

Objective: Synthesis of cis-decahydroquinoline hydrochloride via heterogeneous catalytic hydrogenation.

Materials:

-

Substrate: Quinoline (Reagent Grade, >98%)

-

Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO2)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Reagent: Hydrogen gas (H2), Concentrated HCl

Step-by-Step Methodology:

-

Catalyst Activation:

-

In a high-pressure hydrogenation vessel (Parr reactor), suspend PtO2 (5 mol%) in glacial acetic acid.

-

Why: Acetic acid protonates the quinoline nitrogen (forming the quinolinium ion), which significantly increases the rate of hydrogenation of the pyridine ring and favors cis selectivity due to the "anchoring" effect of the nitrogen on the catalyst surface.

-

-

Substrate Addition:

-

Add Quinoline (1.0 equiv) to the suspension. Ensure the concentration is approximately 0.5 M.

-

-

Hydrogenation:

-

Purge the vessel with N2 (3x) and then H2 (3x).

-

Pressurize to 4 atm (60 psi) of H2.

-

Stir vigorously at 25°C for 12–24 hours .

-

Monitoring: Monitor H2 uptake. The reaction is complete when theoretical uptake (5 equiv of H2) is reached.

-

-

Workup (Isolation of cis isomer):

-

Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Pt/C is pyrophoric).

-

Concentrate the filtrate (AcOH) under reduced pressure.

-

Basify the residue with 20% NaOH (aq) to pH > 12.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry combined organics over Na2SO4 and concentrate.

-

-

Salt Formation & Purification:

-

Dissolve the crude oil in minimal Ethanol.

-

Add Conc. HCl dropwise to precipitate the hydrochloride salt.

-

Recrystallize from Ethanol/Ether.

-

Validation: 1H NMR should show a multiplet for H-4a/H-8a with coupling constants indicative of cis-fusion (typically smaller J values compared to the large axial-axial couplings of trans).

-

Synthetic Workflow Diagram

Figure 3: Synthetic logic for accessing the cis-DHQ scaffold. The use of acidic media and Platinum catalyst directs the stereochemical outcome toward the kinetic cis-product.

References

-

Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). Alkaloids from Amphibian Skin: A Tabular Review of Structural and Pharmacological Data. Journal of Natural Products. Link

-

Toyooka, N., et al. (2005). Synthesis of the proposed structure of lepadin B and its stereoisomer. Tetrahedron Letters. Link

-

Comins, D. L., & Dehghani, A. (1995). Pyridine derivatives as key intermediates for the synthesis of bioactive alkaloids. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Wieland, H., & Müller, W. (1928). Über die Hydrierung von Chinolin. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for PtO2 hydrogenation of quinoline). Link

-

Rashid, M. A., et al. (2001). Lepadins D, E, and F: New Decahydroquinoline Alkaloids from the Tunicate Didemnum sp. Journal of Natural Products. Link

Sources

Methodological & Application

Application of Michael-type conjugate addition in decahydroquinoline synthesis

Technical Note: Stereocontrolled Synthesis of Decahydroquinoline Scaffolds via Michael-Type Conjugate Addition

Introduction & Scope

The decahydroquinoline (DHQ) scaffold is the structural core of numerous bioactive alkaloids, including the dendrobatid toxins (e.g., pumiliotoxin C) and Lycopodium alkaloids. The pharmacological potency of these molecules at nicotinic acetylcholine receptors (nAChRs) is strictly governed by the stereochemistry of the ring fusion (cis vs. trans) and the substituents at C2 and C5.

This guide focuses on Michael-type conjugate additions as the primary method for constructing the DHQ core.[1] Unlike hydrogenation of quinolines, which often yields thermodynamic mixtures, Michael additions allow for the kinetic establishment of the critical C4a and C8a stereocenters.

Key Applications:

-

Intermolecular Addition: Establishing chiral side chains with high enantiomeric excess (ee) using organocatalysis.

-

Intramolecular Cyclization: Closing the piperidine ring to lock the cis- or trans-fused geometry.

Strategic Analysis: The Stereocontrol Challenge

The synthesis of DHQ hinges on controlling the relative stereochemistry at the ring junction.[1][2][3]

-

Cis-fused DHQs: Generally accessible via endo-selective intramolecular reactions or hydrogenation of intermediates with specific substitution patterns (A(1,3) strain minimization).

-

Trans-fused DHQs: Often require thermodynamic equilibration or specific anti-addition pathways.

Visualizing the Retrosynthetic Logic

The following diagram illustrates the disconnection strategy relying on Michael additions.

Figure 1: Retrosynthetic disconnection of the DHQ core highlighting the Michael bond formation.

Protocol A: Asymmetric Organocatalytic Intermolecular Addition

This protocol utilizes amine-catalyzed iminium/enamine activation to couple a cyclohexanone derivative with a nitroalkene. This is the modern "gold standard" for introducing chirality at the onset of synthesis.

Mechanism: The chiral amine forms an enamine with the ketone, attacking the nitroalkene (Michael acceptor) from a sterically shielded face.

Materials

-

Substrate: 1,4-Cyclohexanedione monoethylene acetal (or substituted cyclohexanone).

-

Acceptor: trans-

-Nitrostyrene (or functionalized nitroalkene). -

Catalyst: (S)-Pyrrolidinyl-tetrazole or Jørgensen-Hayashi catalyst (10-20 mol%).

-

Solvent: Chloroform (

) or Toluene (anhydrous). -

Additive: Benzoic acid (optional, accelerates iminium formation).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the organocatalyst (0.20 mmol) in anhydrous

(5.0 mL). If using a prolinamide derivative, add 0.20 mmol of benzoic acid to facilitate enamine formation. -

Reactant Addition: Add the cyclohexanone derivative (2.0 mmol, 2.0 equiv) to the mixture. Stir at room temperature for 15 minutes to ensure enamine equilibration.

-

Michael Addition (The Critical Step): Cool the reaction mixture to 0°C (ice bath). Add the nitroalkene (1.0 mmol, 1.0 equiv) slowly.

-

Why: Lower temperature improves the enantiomeric ratio (er) by suppressing the non-selective background reaction.

-

-

Monitoring: Stir at 0°C - 4°C for 24–48 hours. Monitor consumption of the nitroalkene by TLC (Stain:

or UV).-

Checkpoint: The intermediate is often a diastereomeric mixture, but the enantioselectivity is set at the C-C bond formation.

-

-

Workup: Quench with saturated

solution. Extract with -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Expectation: High syn-diastereoselectivity (typically >10:1 dr) and high enantioselectivity (>90% ee).

-

Protocol B: Intramolecular Michael-Type Cyclization (Toyooka Strategy)

This protocol is derived from the total synthesis of poison frog alkaloids (e.g., cis-195A). It uses a Michael addition to an enaminoester to establish the ring system.[1][4] This method is superior for constructing the cis-fused junction via thermodynamic control or specific transition states.

Concept: An enaminoester acts as the Michael acceptor.[1][4] A cuprate or enolate attacks the

Materials

-

Substrate: Piperidine-derived enaminoester (prepared from corresponding lactam/thiolactam).

-

Reagent: Lithium dialkylcuprate (

) or Grignard/CuI. -

Solvent: Diethyl ether (

) or THF. -

Temperature: -78°C.[5]

Step-by-Step Methodology

-

Reagent Preparation: Generate the organocuprate in situ. Add

(2.2 equiv) to a suspension of CuI (1.1 equiv) in -

Conjugate Addition: Dissolve the enaminoester substrate (1.0 equiv) in

. Add this solution dropwise to the cuprate mixture at -78°C.-

Mechanistic Insight: The incoming nucleophile attacks the enaminoester anti-parallel to the bulky substituent (e.g., C2-propyl), governed by

strain minimization.

-

-

Quench & Workup: Warm to 0°C over 2 hours. Quench with saturated

(9:1) to sequester copper salts. -

Intramolecular Cyclization (Aldol/Mannich): The resulting Michael adduct (often an imine or enamine) is subjected to acidic hydrolysis or base-mediated cyclization (e.g., NaH in THF) to close the second ring.

-

Stereocontrol: This step determines the cis/trans fusion.[4] Under kinetic conditions (low temp, strong base), the cis-isomer typically predominates due to the transition state geometry.

-

Workflow Diagram: Toyooka Enaminoester Route

Figure 2: Workflow for the stereoselective synthesis of cis-DHQ via enaminoester conjugate addition.

Data Summary & Validation

The following table summarizes expected outcomes based on literature precedents (e.g., Toyooka et al., Amat et al.).

| Parameter | Organocatalytic Route (Method A) | Enaminoester Route (Method B) |

| Primary Stereocontrol | Enantioselective (Catalyst controlled) | Diastereoselective (Substrate controlled) |

| Key Intermediate | ||

| Typical Yield | 60–85% | 75–90% |

| Stereoselectivity (dr) | >10:1 (syn/anti) | >20:1 (cis/trans fusion) |

| Limitation | Requires further cyclization steps | Requires pre-formed piperidine ring |

Self-Validation Checkpoints:

-

NMR Analysis:

-

Cis-fusion: The bridgehead protons (H-4a, H-8a) typically show a smaller coupling constant (

Hz) compared to trans-fusion ( -

NOESY: Look for cross-peaks between H-4a and H-8a for cis-isomers.

-

-

HPLC: Use Chiralpak AD-H or OD-H columns to verify ee% of the Michael adduct before proceeding to ring closure.

References

-

Toyooka, N., et al. (2002).[1] "Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids." Journal of Organic Chemistry.

-

Amat, M., et al. (2012).[6] "A Practical Synthetic Route to Enantiopure 6-Substituted cis-Decahydroquinolines." Organic Letters.

-

Okada, T., et al. (2021).[5][7][8] "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A." Molecules.

-

Roca-López, D., et al. (2016). "Stereoselective Synthesis of Decahydroquinolines." Current Organic Chemistry.

-

Albrecht, Ł., et al. (2012). "Organocatalytic tandem Michael addition reactions." Beilstein Journal of Organic Chemistry.

Sources

- 1. Stereodivergent process for the synthesis of the decahydroquinoline type of dendrobatid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Studies toward the Myrioneuron Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. A practical synthetic route to enantiopure 6-substituted cis-decahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Intramolecular Aldol-Type Cyclization for Decahydroquinoline Ring Systems

This Application Note and Protocol guide details the strategic implementation of intramolecular aldol-type cyclizations for the construction of decahydroquinoline (DHQ) scaffolds. This guide is designed for medicinal chemists and process scientists focusing on alkaloid total synthesis and fragment-based drug discovery.

Executive Summary & Strategic Importance

The decahydroquinoline (DHQ) ring system is the structural core of numerous bioactive alkaloids, including the dendrobatid toxins (Pumiliotoxin C , cis-195A ) and marine alkaloids (Lepadins ). These scaffolds exhibit potent biological activities, ranging from nicotinic acetylcholine receptor antagonism to cytotoxicity.

Constructing the bicyclic [4.4.0] system with precise stereocontrol at the ring junction (C4a/C8a) is the primary synthetic challenge. While Diels-Alder and hydrogenation methods exist, the intramolecular aldol-type cyclization offers a distinct strategic advantage: it allows for the late-stage formation of the B-ring from a pre-functionalized piperidine or cyclohexane precursor, often leveraging A(1,3) allylic strain to dictate diastereoselectivity (cis vs. trans fusion) without requiring chiral metal catalysts.

Mechanistic Principles & Stereochemical Control

The Conformational Bias (A(1,3) Strain)

The success of the intramolecular aldol reaction in forming DHQ systems relies heavily on the conformation of the precursor (typically a keto-aldehyde tethered to a piperidine ring).

-

The Challenge: Cyclizing a flexible tether can lead to mixtures of cis- and trans-fused products.

-

The Solution: Introducing an

-protecting group (e.g., Carbamate, Boc) creates Allylic 1,3-strain (A(1,3)) between the

Reaction Pathway[1]

-

Enolization: Base-mediated deprotonation of the ketone side chain (kinetic or thermodynamic control).

-

Cyclization: Nucleophilic attack of the enolate onto the tethered aldehyde.

-

Dehydration (Condensation): Elimination of water to form the

-unsaturated ketone (enone), locking the ring fusion.

Visualization: Conformational Control Pathway

The following diagram illustrates how A(1,3) strain biases the piperidine precursor toward the cis-fused product.

Figure 1: Mechanistic pathway showing how A(1,3) strain in the N-protected piperidine precursor directs the cyclization toward the cis-fused enone.

Experimental Protocols

Protocol A: Base-Mediated Cyclization of Piperidine Keto-Aldehydes

Target: Synthesis of cis-fused decahydroquinolin-7-ones. Source: Adapted from the total synthesis of Pumiliotoxin C and Lepadins (Toyooka et al., Nemoto et al.).

Reagents & Equipment

-

Substrate: 3-substituted-2-(2-oxopropyl)piperidine-1-carboxylate (containing a formyl group or latent aldehyde).[1]

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent: Benzene (traditional) or Toluene (greener alternative).

-

Glassware: Flame-dried round-bottom flask with reflux condenser.

Step-by-Step Methodology

-

Precursor Preparation (Oxidation):

-

Context: The aldehyde is often generated in situ or immediately prior to cyclization to prevent decomposition.

-

Dissolve the allyl-substituted piperidine precursor (1.0 equiv) in a mixture of 1,4-dioxane/water (3:1).

-

Add 2,6-lutidine (2.0 equiv), OsO

(2% aq. solution, 0.1 equiv), and NaIO -

Stir at room temperature (RT) for 3 hours to cleave the alkene to the aldehyde (Lemieux-Johnson oxidation).

-

Workup: Quench with 10% Na

S

-

-

Cyclization (The Aldol Step):

-

Dissolve the crude keto-aldehyde (from step 1) in anhydrous Toluene (0.05 M concentration). High dilution helps prevent intermolecular side reactions.

-

Add DBU (1.5 equiv) dropwise at RT.

-

Heat the reaction mixture to reflux (110 °C) under an argon atmosphere.

-

Monitor: Check TLC for the disappearance of the aldehyde and appearance of a UV-active spot (enone). Reaction typically requires 2–12 hours.

-

-

Workup & Purification:

-

Cool to RT. Dilute with Et

O or EtOAc. -

Wash successively with saturated NH

Cl (to remove DBU), water, and brine. -

Dry organic layer over Na

SO -

Purify via flash column chromatography (Hexanes/EtOAc).

-

-

Data Validation:

-

1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the enone olefinic proton (typically a singlet or doublet around 5.8–6.5 ppm).

-

Stereochemistry: Verify the ring fusion (cis vs. trans) by analyzing the coupling constants of protons at the ring junction (H-4a/H-8a) or via NOESY experiments.

-

Protocol B: Organocatalytic Robinson Annulation

Target: Enantioselective construction of DHQ rings from acyclic or cyclic dione precursors. Context: This method builds the second ring using a Michael-Aldol cascade, often catalyzed by chiral amines (e.g., Proline derivatives).

Reagents

-

Substrate: 1,3-Cyclohexanedione derivative or a tethered enal-enone.

-

Catalyst: (S)-Proline or MacMillan Imidazolidinone catalyst (10–20 mol%).

-

Co-catalyst: Benzoic acid or acetic acid (optional, to accelerate iminium formation).

-

Solvent: DMSO, DMF, or CH

CN.

Step-by-Step Methodology

-

Reaction Setup:

-

To a vial containing the dione substrate (1.0 equiv) and the Michael acceptor (e.g., methyl vinyl ketone or substituted enone, 1.2 equiv), add the solvent (1.0 M).

-

Add the Organocatalyst (20 mol%).

-

-

Incubation:

-

Aldol Closure:

-

If the ring does not close spontaneously, add a base (e.g., LiOH or KOH, 1.0 equiv) directly to the reaction pot to trigger the intramolecular aldol condensation.

-

Heat to 60 °C if necessary.

-

-

Workup:

-

Standard aqueous extraction (EtOAc/H

O). -

Purification on silica gel.

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Intermolecular polymerization | Increase dilution (0.01 M). Add reagents slowly. |

| No Cyclization | Enolate geometry unfavorable | Switch solvent (Benzene |

| Wrong Diastereomer | Thermodynamic equilibration | Lower temperature.[6] Shorten reaction time to capture kinetic product. |

| Retro-Aldol | Reaction reversible at high temp | Avoid prolonged reflux. Use Lewis Acid (TiCl |

| Aldehyde Decomposition | Oxidation step too harsh | Use Ozonolysis with DMS quench instead of OsO |

Case Study: Total Synthesis of (-)-Pumiliotoxin C

Reference: Toyooka, N. et al. (2002) & Polniaszek, R.P. et al. (1992)

Objective: Synthesis of the cis-decahydroquinoline core (cis-195A).

-

Precursor: An

-Boc-2-allyl-3-substituted piperidine was synthesized. -

Oxidation: The allyl group was cleaved (OsO

/NaIO -

Cyclization: Treatment with DBU in refluxing benzene yielded the cis-fused enone exclusively.[1]

-

Rationale: The authors confirmed that the A(1,3) strain in the

-Boc intermediate forced the aldehyde side chain into an axial orientation, pre-organizing the molecule for cis-closure. Attempts to cyclize without the

References

-

Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids. Source: Toyooka, N., Okumura, M., & Nemoto, H. (2002). The Journal of Organic Chemistry. URL:[Link]

-

Construction of 4a,8a-cis-Octahydroquinolin-7-one Core Using an Intramolecular Aldol Type of Cyclization. Source: Nemoto, H., Toyooka, N., et al. (1999). Tetrahedron. URL:[Link]

-

Stereospecific Total Syntheses of Decahydroquinoline Alkaloids (+/-)-195A and (+/-)-2-epi-195A. Source: Polniaszek, R. P., & Dillard, L. W. (1992).[1] The Journal of Organic Chemistry. URL:[Link]

-

cis-Decahydroquinolines via Asymmetric Organocatalysis: Application to the Total Synthesis of Lycoposerramine Z. Source: Cheng, H., et al. (2012). Organic Letters. URL:[Link]

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Source: Toyooka, N. (2021).[1][7] Molecules. URL:[Link]

Sources

- 1. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A | MDPI [mdpi.com]

Analytical Techniques for the Characterization of Decahydroquinoline Isomers

This guide outlines a rigorous, multi-modal analytical protocol for the characterization of decahydroquinoline (DHQ) isomers. It is designed for researchers in medicinal chemistry and natural products isolation who require definitive stereochemical assignment of these pharmacologically relevant scaffolds.

Introduction & Stereochemical Context

Decahydroquinoline (DHQ) serves as the core scaffold for numerous bioactive alkaloids (e.g., pumiliotoxin C) and synthetic pharmaceutical intermediates. The molecule possesses two bridgehead chiral centers (C4a and C8a), giving rise to two diastereomers: cis-fused and trans-fused decahydroquinoline. Each diastereomer exists as a pair of enantiomers, resulting in four distinct stereoisomers.[1]

-

Trans-DHQ: Rigid "twin-chair" conformation. The bridgehead hydrogens (H-4a and H-8a) are typically trans-diaxial.

-

Cis-DHQ: More flexible, existing in equilibrium between two chair-chair conformers. The bridgehead hydrogens are cis (axial-equatorial relationship).

Correct assignment requires a combination of separation science (GC/HPLC) and spectroscopic probing (NMR/IR).

Chromatographic Separation Protocols

A. Gas Chromatography - Mass Spectrometry (GC-MS)

GC is the primary tool for separating diastereomers (cis vs. trans). Due to the rigid, flatter shape of the trans-isomer, it typically exhibits a lower boiling point and different retention behavior compared to the cis-isomer.

Protocol:

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5, 30 m

0.25 mm, 0.25 µm film). -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Initial: 100°C (hold 1 min).

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min.

-

-

Elution Order:

-

Trans-DHQ: Generally elutes first (lower boiling point, approx. 187-190°C).

-

Cis-DHQ: Generally elutes second (higher boiling point, approx. 195-200°C).

-

-

Mass Spectrometry: Both isomers are isobaric (

139 for unsubstituted DHQ). Fragmentation patterns are similar, making retention time the critical discriminator.

B. Chiral High-Performance Liquid Chromatography (HPLC)

Standard GC/HPLC cannot separate enantiomers. Chiral stationary phases (CSPs) are required.

Protocol:

-

Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H ).

-

Mobile Phase: Normal phase conditions are preferred for amine resolution.

-

Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) .

-

Note: DEA is critical to suppress peak tailing caused by the basic secondary amine interacting with silanol groups.

-

-

Detection: UV at 210-220 nm (DHQ has weak UV absorbance; derivatization with a benzoyl group may be required for high-sensitivity UV detection).

-

Validation: Inject racemate to establish separation factor (

). Baseline resolution (

Spectroscopic Characterization (The Core Logic)

A. Infrared Spectroscopy (IR): The Bohlmann Band Test

This is a rapid, preliminary diagnostic for the relationship between the nitrogen lone pair and adjacent C-H bonds.

-

Mechanism: "Bohlmann bands" (2700–2800 cm⁻¹) arise from the

hyperconjugation. This interaction occurs only when C-H bonds are antiperiplanar (trans-diaxial) to the nitrogen lone pair. -

Trans-DHQ: The rigid conformation typically places the axial N-lone pair antiperiplanar to the axial H-2 and H-8a. Result: Prominent Bohlmann bands.

-

Cis-DHQ: Conformations often place the lone pair equatorial or in a geometry lacking antiperiplanar C-H bonds. Result: Weak or absent Bohlmann bands.[2]

B. Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR provides definitive relative stereochemistry through coupling constants (

1.

H NMR: Coupling Constants (

-values)

The multiplet structure of the bridgehead proton H-8a (adjacent to Nitrogen) is the most diagnostic signal.

| Feature | Trans-Fused DHQ | Cis-Fused DHQ |

| Geometry | H-4a and H-8a are trans-diaxial ( | H-4a and H-8a are cis (ax-eq) ( |

| Large ( | Small ( | |

| H-8a Signal | Appears as a wide multiplet (td or tt) due to large ax-ax couplings. | Appears as a narrower multiplet (often broad singlet or small doublet). |

2.

C NMR: Gamma-Gauche Effect

-

Cis-DHQ: Carbons in the ring fusion (and adjacent carbons) experience steric compression (gamma-gauche interactions) due to the folding of the rings. This results in an upfield shift (shielding) of 3–6 ppm relative to the trans isomer.

-

Trans-DHQ: Carbons are generally more downfield (deshielded) due to the extended, rigid structure.

3. 2D NMR (NOESY/ROESY)

-

Trans-DHQ: H-4a and H-8a are on opposite faces (180° apart). No NOE correlation is observed between them.

-

Cis-DHQ: H-4a and H-8a are spatially close (gauche). A strong NOE correlation is typically observed.

Characterization Workflow Diagrams

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher from isolation to definitive stereochemical assignment.

Caption: Decision tree for assigning relative stereochemistry based on chromatographic behavior and NMR observables.

Diagram 2: Stereochemical Logic & Signals

Visualizing the correlation between geometry and spectral data.

Caption: Mechanistic link between ring fusion geometry and observable spectral markers.

Summary of Key Data

| Parameter | Trans-Decahydroquinoline | Cis-Decahydroquinoline |

| GC Elution (Non-polar) | Faster (First Eluter) | Slower (Second Eluter) |

| H-4a/H-8a Coupling ( | 10 – 13 Hz (Large, Axial-Axial) | 3 – 5 Hz (Small, Axial-Equatorial) |

| NOESY (H-4a | Absent (Distance > 4Å) | Present (Distance < 3Å) |

| IR (2700-2800 cm⁻¹) | Strong Bohlmann Bands | Weak or Absent |

| Downfield (Deshielded) | Upfield (Shielded, |

References

-

USDA Forest Service. (n.d.). Full Papers - Detection of DHQs in ants and frogs. Retrieved from [Link]

-

Booth, H., & Griffiths, D. V. (1975). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of Quinoline-6-carboxamide via Vilsmeier-Haack Activation

Abstract & Utility